(3-(Tosyloxy)phenyl)boronic acid
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Overview
Description
(3-(Tosyloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a tosyloxy group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Tosyloxy)phenyl)boronic acid typically involves the reaction of 3-bromophenol with p-toluenesulfonyl chloride to form 3-(tosyloxy)phenyl bromide. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for the borylation step, which enhances efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-(Tosyloxy)phenyl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives . It can also participate in other cross-coupling reactions, such as Heck and Sonogashira couplings .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol) at elevated temperatures.
Heck Coupling: Palladium catalyst, base (e.g., Et3N), and solvent (e.g., DMF) at high temperatures.
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, base (e.g., Et3N), and solvent (e.g., THF) at room temperature.
Major Products: The major products formed from these reactions are biaryl compounds, styrenes, and other substituted aromatic compounds .
Scientific Research Applications
(3-(Tosyloxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Tosyloxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the tosyloxy group, making it less reactive in certain cross-coupling reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of a tosyloxy group, leading to different reactivity and applications.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group at the 3-position.
Uniqueness: (3-(Tosyloxy)phenyl)boronic acid is unique due to the presence of the tosyloxy group, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules with high efficiency .
Properties
Molecular Formula |
C13H13BO5S |
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Molecular Weight |
292.1 g/mol |
IUPAC Name |
[3-(4-methylphenyl)sulfonyloxyphenyl]boronic acid |
InChI |
InChI=1S/C13H13BO5S/c1-10-5-7-13(8-6-10)20(17,18)19-12-4-2-3-11(9-12)14(15)16/h2-9,15-16H,1H3 |
InChI Key |
AFFNQGGQNBTBFH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)C)(O)O |
Origin of Product |
United States |
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